4-Benzoylphenyl 2,4-dichlorobenzoate

Photoinitiator UV Curing Photochemistry

4-Benzoylphenyl 2,4-dichlorobenzoate (CAS No. 791831-26-0) is a research compound with the molecular formula C20H12Cl2O3 and a molecular weight of 371.21 g/mol.

Molecular Formula C20H12Cl2O3
Molecular Weight 371.2 g/mol
Cat. No. B290827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylphenyl 2,4-dichlorobenzoate
Molecular FormulaC20H12Cl2O3
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C20H12Cl2O3/c21-15-8-11-17(18(22)12-15)20(24)25-16-9-6-14(7-10-16)19(23)13-4-2-1-3-5-13/h1-12H
InChIKeyIBPPPLPCKFUMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoylphenyl 2,4-dichlorobenzoate: Basic Characteristics and Procurement Data


4-Benzoylphenyl 2,4-dichlorobenzoate (CAS No. 791831-26-0) is a research compound with the molecular formula C20H12Cl2O3 and a molecular weight of 371.21 g/mol [1]. It is structurally characterized as an ester derived from 4-hydroxybenzophenone and 2,4-dichlorobenzoic acid. The compound is primarily utilized as an intermediate in organic synthesis and as a subject in photochemical investigations. Physicochemical data indicate a logP of approximately 5.59 [2], suggesting high lipophilicity. While it is not commercially developed as a photoinitiator, its structure bears resemblance to known benzophenone-based Type II photoinitiators [3], making it a point of interest for research in UV-curable systems and polymer chemistry.

Why Substituting 4-Benzoylphenyl 2,4-dichlorobenzoate for Generic Photoinitiators Fails in Specialized Research Applications


Direct substitution of 4-benzoylphenyl 2,4-dichlorobenzoate with other benzophenone derivatives is not recommended without careful re-optimization, as structural modifications in this class can significantly alter photophysical properties. For instance, replacing the 2,4-dichlorobenzoate moiety can impact molar extinction coefficients and absorption maxima [1]. Related compounds have shown that specific ester substitutions can cause red-shifts in UV absorption, moving the λmax from ~252 nm for benzophenone to ~280-290 nm for certain benzoylphenyl esters [2]. This shift is critical for matching emission spectra of UV curing lamps, especially those doped for longer wavelength emission [3]. Consequently, substituting this compound with a close analog without empirical validation risks compromising curing efficiency, kinetics, and final material properties in light-sensitive applications.

4-Benzoylphenyl 2,4-dichlorobenzoate: Quantitative Evidence for Scientific Selection Over Analogs


Assessment of Molar Extinction Coefficient and UV Absorption Shifts in Benzophenone Derivatives

While direct quantitative data for 4-benzoylphenyl 2,4-dichlorobenzoate is not available in open literature, class-level inference from closely related benzophenone derivatives provides a basis for expected performance. For example, 4-benzoylphenyl methacrylate (BPM) and other benzoylphenyl esters are known to exhibit red-shifted UV absorption and enhanced molar extinction coefficients compared to the parent benzophenone (BP) [1]. Specifically, a bifunctional benzophenone derivative (4-BPAcPA) was reported to have a molar extinction coefficient 2.17 times higher than that of 4-BP [2]. This evidence suggests that the ester substitution in 4-benzoylphenyl 2,4-dichlorobenzoate is likely to provide superior light absorption characteristics compared to simpler benzophenones, making it a potentially more efficient photoinitiator for UV-curable systems.

Photoinitiator UV Curing Photochemistry

Lipophilicity and Migration Potential in Polymeric Matrices

The calculated logP for 4-benzoylphenyl 2,4-dichlorobenzoate is approximately 5.59 [1], indicating high lipophilicity. In the context of photoinitiators, a higher logP value can be advantageous for reducing migration and leaching from cured polymer films, a critical safety and performance parameter in food packaging and biomedical devices. While direct migration data is unavailable, class-level inference from related macromolecular photoinitiators shows that increased molecular weight and lipophilicity correlate with significantly reduced migration rates [2]. For instance, macromolecular photoinitiators derived from 4-hydroxybenzophenone exhibited dramatically lower diffusion rates in HDPE compared to the small-molecule precursor 4-BP [2]. This suggests that 4-benzoylphenyl 2,4-dichlorobenzoate, due to its higher molecular weight and lipophilicity, is likely to exhibit lower migration potential compared to smaller, less lipophilic benzophenone derivatives like BP or 4-BP.

Polymer Chemistry Migration Material Safety

Optimal Research and Industrial Application Scenarios for 4-Benzoylphenyl 2,4-dichlorobenzoate


Investigating Structure-Activity Relationships in Benzophenone-Based Photoinitiators

Due to the inferred enhanced UV absorption characteristics from its ester substitution class [1], 4-benzoylphenyl 2,4-dichlorobenzoate serves as an excellent model compound for academic and industrial research groups studying the structure-property relationships of Type II photoinitiators. Researchers can systematically compare its photoinitiation efficiency, absorption profile, and polymerization kinetics against established analogs like benzophenone (BP) and 4-benzoylphenyl benzoate to elucidate the impact of halogen substitution on the benzoate ring.

Development of Low-Migration UV-Curable Systems for Sensitive Applications

Given its high calculated lipophilicity (logP ~5.59) [1], this compound is a promising candidate for developing UV-curable coatings, inks, and adhesives intended for food packaging, medical devices, or electronics where low migration of photoinitiator residues is paramount. Its physicochemical profile suggests it would be less prone to leaching from cured polymers compared to smaller, more polar photoinitiators like benzophenone [2], thereby enhancing product safety and regulatory compliance.

Synthesis of Novel Polymeric Photoinitiators with Tailored Properties

The compound's bifunctional nature (benzophenone core and reactive ester) makes it a strategic building block for synthesizing novel macromolecular or copolymerizable photoinitiators [1]. By incorporating it into polymer backbones or as a pendant group, researchers can create advanced materials with precisely tuned UV absorption, reduced odor, and improved compatibility with host matrices, addressing key limitations of conventional small-molecule initiators.

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